Cas no 32380-74-8 (1-(Aminooxy)propan-2-ol)
1-(Aminooxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(Aminooxy)propan-2-ol
- 1-aminooxypropan-2-ol
- 1-Aminooxy-propan-2-ol
- 2-Hydroxypropyloxyamin
- 2-Propanol, 1-(aminooxy)-
- AGN-PC-00G6CC
- AK102789
- ANW-65396
- CTK8C0873
- dl-1-Aminooxy-2-propanol
- KB-215604
- SB83811
- EN300-216220
- AT14481
- DTXSID60600464
- DB-092738
- CS-0451010
- AKOS015899183
- 32380-74-8
-
- MDL: MFCD17170049
- Inchi: 1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3
- InChI Key: NDJYVTLJWDGQGL-UHFFFAOYSA-N
- SMILES: OC(C)CON
Computed Properties
- Exact Mass: 91.06337
- Monoisotopic Mass: 91.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 32
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 216.1±23.0 °C at 760 mmHg
- Flash Point: 84.5±22.6 °C
- Refractive Index: 1.441
- PSA: 55.48
- LogP: -0.04220
- Vapor Pressure: No data available
1-(Aminooxy)propan-2-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
1-(Aminooxy)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183671-5g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 5g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521677-1g |
1-(Aminooxy)propan-2-ol |
32380-74-8 | 98% | 1g |
¥2521.00 | 2024-08-02 | |
| Enamine | EN300-216220-0.05g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 0.05g |
$84.0 | 2023-09-16 | |
| Enamine | EN300-216220-0.1g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 0.1g |
$124.0 | 2023-09-16 | |
| Enamine | EN300-216220-0.25g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 0.25g |
$178.0 | 2023-09-16 | |
| Enamine | EN300-216220-0.5g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 0.5g |
$331.0 | 2023-09-16 | |
| Enamine | EN300-216220-1.0g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 1g |
$442.0 | 2023-06-08 | |
| Enamine | EN300-216220-2.5g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 2.5g |
$867.0 | 2023-09-16 | |
| Enamine | EN300-216220-5.0g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 5g |
$1280.0 | 2023-06-08 | |
| Enamine | EN300-216220-10.0g |
1-(aminooxy)propan-2-ol |
32380-74-8 | 95% | 10g |
$1900.0 | 2023-06-08 |
1-(Aminooxy)propan-2-ol Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 1-(Aminooxy)propan-2-ol
1-(Aminooxy)propan-2-ol and Its Significance in Modern Chemical Research
1-(Aminooxy)propan-2-ol, with the CAS number 32380-74-8, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This versatile alcohol has garnered attention due to its unique structural properties and potential applications in drug synthesis, biomolecular interactions, and synthetic chemistry. The compound's molecular structure, featuring both an amine oxide and a hydroxyl group, makes it a valuable intermediate in the development of novel therapeutic agents. Its role in facilitating cross-coupling reactions, hydrogen bonding, and other biochemical processes underscores its importance in contemporary research.
The aminooxy group in 1-(Aminooxy)propan-2-ol is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, which are fundamental to many synthetic pathways. This reactivity has been leveraged in the development of new methodologies for constructing complex molecules, including those relevant to medicinal chemistry. Recent studies have highlighted its utility in the synthesis of protease inhibitors, where the compound's ability to stabilize transition states through its oxygen-rich framework is crucial. The hydroxyl group, on the other hand, provides a site for further functionalization, enabling chemists to tailor the compound for specific applications.
In the realm of drug discovery, 1-(Aminooxy)propan-2-ol has been explored as a precursor for more complex pharmacophores. Its incorporation into larger molecules can enhance solubility, improve bioavailability, and modulate pharmacokinetic profiles—key factors in the development of effective therapeutics. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders, where precise molecular interactions are critical. The compound's ability to form hydrogen bonds with biological targets also makes it a candidate for designing small-molecule probes that aid in understanding disease mechanisms at a molecular level.
Recent advancements in computational chemistry have further illuminated the potential of 1-(Aminooxy)propan-2-ol. Molecular modeling studies suggest that its structure can be optimized to enhance binding affinity to specific receptors or enzymes. These simulations have guided experimental efforts, leading to more efficient synthetic routes and improved yields. Additionally, green chemistry principles have been applied to minimize waste and energy consumption during its production, aligning with broader sustainability goals in the pharmaceutical industry.
The compound's role in polymer chemistry is another area of growing interest. 1-(Aminooxy)propan-2-ol can be incorporated into polymer backbones to create materials with tailored properties. For example, its incorporation into biodegradable polymers has shown promise in developing sustainable materials for drug delivery systems. These polymers can be designed to release therapeutic agents at targeted sites within the body, improving treatment efficacy while reducing side effects.
Moreover, 1-(Aminooxy)propan-2-ol has found applications in analytical chemistry as a reagent for detecting trace amounts of metals and other contaminants. Its chelating properties allow it to form stable complexes with metal ions, facilitating their detection and quantification using spectroscopic techniques. This application is particularly relevant in environmental monitoring and food safety assessments.
The synthesis of 1-(Aminooxy)propan-2-ol itself has been refined over recent years, with researchers developing more efficient and scalable methods. Catalytic processes have been employed to improve yields while reducing byproduct formation. These innovations have not only made the compound more accessible but also more cost-effective for industrial applications.
In conclusion,1-(Aminooxy)propan-2-ol (CAS no 32380-74-8) is a multifaceted compound with significant implications across multiple domains of chemical research. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and environmental chemistry. As research continues to uncover new possibilities for this compound,1-(Aminooxy)propan-2-ol is poised to remain a cornerstone of innovation in the chemical sciences.
32380-74-8 (1-(Aminooxy)propan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)